1H-Imidazo[4,5-b]pyrazin-2-amine: A Privileged Scaffold in Targeted Oncology and Allosteric Kinase Inhibition
1H-Imidazo[4,5-b]pyrazin-2-amine: A Privileged Scaffold in Targeted Oncology and Allosteric Kinase Inhibition
Executive Summary & Scientific Context
1H-imidazo[4,5-b]pyrazin-2-amine (also known as Zarzissine, originally isolated from the Mediterranean sponge Anchinoe paupertas) is a highly versatile fused bicyclic heteroaromatic compound[1]. In contemporary medicinal chemistry and rational drug design, this nitrogen-dense scaffold has emerged as a critical building block. It is extensively utilized in the development of highly selective inhibitors, particularly targeting the SHP2 (Src homology region 2 domain-containing phosphatase 2) allosteric pocket and various receptor tyrosine kinases (e.g., c-Met)[2].
The structural rigidity of the imidazopyrazine core, combined with its unique hydrogen-bonding vectors, allows it to act as an anchor within tight enzymatic binding pockets, making it indispensable for modern oncology therapeutics[3].
Chemical Structure and Physical Properties
The pharmacological utility of 1H-imidazo[4,5-b]pyrazin-2-amine is deeply rooted in its physicochemical properties. The planar geometry facilitates deep insertion into hydrophobic clefts, while the 2-amino group acts as a critical hydrogen bond donor. The nitrogen atoms in the pyrazine and imidazole rings serve as versatile hydrogen bond acceptors, enabling multi-point coordination networks[4].
Table 1: Physicochemical Properties of 1H-imidazo[4,5-b]pyrazin-2-amine
| Property | Value |
| IUPAC Name | 1H-imidazo[4,5-b]pyrazin-2-amine |
| CAS Number | 361382-81-2 |
| Molecular Formula | C5H5N5 |
| Molecular Weight | 135.13 g/mol |
| SMILES | C1=CN=C2C(=N1)NC(=N2)N |
| Melting Point | >300 °C (dec.) / 270-271 °C |
| Topological Polar Surface Area (TPSA) | 80.5 Ų |
| XLogP3 | -0.3 |
(Data synthesized from analytical chemical databases[4],[5],[1])
Mechanistic Role in SHP2 and Kinase Inhibition
Expertise & Experience: When designing SHP2 inhibitors, the primary objective is to block the transition of the enzyme from its auto-inhibited (closed) state to its active (open) state. The 1H-imidazo[4,5-b]pyrazin-2-amine scaffold is structurally primed to occupy the allosteric tunnel of SHP2[6].
Causality of Binding: The pyrazine nitrogen atoms frequently engage in critical water-mediated hydrogen bonding networks within the allosteric site. Simultaneously, the 2-amino group interacts directly with key acidic residues (e.g., Glu250), effectively acting as a molecular "latch" that stabilizes the closed conformation and prevents oncogenic Ras/MAPK signaling[3].
Mechanism of SHP2 allosteric inhibition by 1H-imidazo[4,5-b]pyrazin-2-amine.
Experimental Protocols: Synthesis and Characterization
Trustworthiness & Self-Validating Systems: To ensure reproducibility in drug discovery, the synthesis of the 1H-imidazo[4,5-b]pyrazin-2-amine core must be high-yielding and rigorously validated[7]. The most robust route involves the cyclocondensation of 2,3-diaminopyrazine with cyanogen bromide (BrCN).
Protocol 1: Synthesis of 1H-imidazo[4,5-b]pyrazin-2-amine
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Dissolution: Dissolve 2,3-diaminopyrazine (1.0 eq) in a mixture of methanol and water (1:1 v/v) at ambient temperature.
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Electrophilic Addition: Slowly add cyanogen bromide (1.2 eq) dropwise to the solution. Causality check: BrCN is highly electrophilic; slow addition controls the exothermic reaction, prevents over-alkylation, and ensures selective cyclization at the primary amines.
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Cyclization: Stir the reaction mixture at 60 °C for 12 hours. Monitor the consumption of the starting material via LC-MS.
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Neutralization & Precipitation: Cool the mixture to 0 °C and adjust the pH to 8.0 using saturated aqueous NaHCO3. The target product will precipitate as a solid.
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Isolation: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum.
Protocol 2: Analytical Characterization (Self-Validating System)
To confirm structural integrity and rule out regioisomeric impurities, multi-nuclear NMR and high-resolution mass spectrometry (HRMS) are mandatory[8].
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1H NMR (DMSO-d6, 400 MHz): Expected signals include a broad singlet for the -NH2 protons (~6.5-7.0 ppm, integrating for 2H), and two coupled doublets (or a broad singlet due to tautomeric averaging) in the aromatic region (~7.8-8.1 ppm) corresponding to the pyrazine protons.
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HRMS (ESI+): Calculate for C5H6N5[M+H]+: 136.0623; observe the exact mass to definitively confirm identity[4].
Synthetic workflow and analytical validation for 1H-imidazo[4,5-b]pyrazin-2-amine.
Biological Evaluation: SHP2 Phosphatase Assay
When derivatizing this scaffold for oncology applications, evaluating its allosteric inhibition requires a highly sensitive functional assay[6].
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Enzyme Preparation: Incubate recombinant full-length SHP2 protein (0.5 nM) with the synthesized 1H-imidazo[4,5-b]pyrazin-2-amine derivative (in a dose-response dilution series) in assay buffer (60 mM HEPES pH 7.4, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20) for 30 minutes at room temperature. Causality check: Pre-incubation is strictly required for allosteric inhibitors to reach thermodynamic equilibrium binding before the substrate is introduced.
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Substrate Addition: Add the surrogate fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) and an activating peptide (e.g., IRS1 pY1172) to trigger the open conformation.
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Fluorescence Readout: Measure the fluorescence of the cleaved DiFMU product (Ex/Em = 358/450 nm) continuously for 20 minutes using a microplate reader.
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Data Analysis: Calculate IC50 values using a four-parameter logistic curve fit to validate the compound's potency and allosteric efficacy.
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